![molecular formula C25H28O7 B12110677 2-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12110677.png)
2-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-benzopyrone , belongs to the flavonoid class. Its chemical formula is C₁₆H₁₂O₆ , and its molecular weight is approximately 300.26 g/mol . Flavonoids are natural products found in plants, and they exhibit various biological activities.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of resorcinol (3,5-dihydroxyphenol) with 3-methylbut-2-enal, followed by cyclization to form the chromone ring. The specific reaction conditions and reagents may vary depending on the synthetic strategy.
Industrial Production:: While there isn’t a large-scale industrial production method specifically for this compound, it can be isolated from natural sources or synthesized in the laboratory.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The phenolic hydroxyl groups make this compound susceptible to oxidation reactions.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Reduction: Reduction of the carbonyl group can yield different derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Major Products:: The major products depend on the specific reaction conditions. Oxidation may lead to quinones, while reduction can yield dihydrochromones or other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Antioxidant Properties: Flavonoids, including this compound, exhibit antioxidant activity due to their ability to scavenge free radicals.
Chelating Agents: They can form complexes with metal ions.
Anti-Inflammatory Effects: Flavonoids are studied for their anti-inflammatory properties.
Cardiovascular Health: Some flavonoids contribute to cardiovascular health.
Cancer Prevention: Research explores their potential role in cancer prevention.
Cosmetics: Flavonoids are used in skincare products due to their antioxidant properties.
Food Additives: Some flavonoids serve as natural food colorants.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects depends on its specific biological target. It may interact with enzymes, receptors, or signaling pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
While this compound is unique due to its specific substitution pattern, it shares structural features with other flavonoids. Similar compounds include quercetin , kaempferol , and rutin .
Eigenschaften
Molekularformel |
C25H28O7 |
|---|---|
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
2-[2,4-dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O7/c1-12(2)5-7-14-9-17(22(29)16(21(14)28)8-6-13(3)4)25-24(31)23(30)20-18(27)10-15(26)11-19(20)32-25/h5-6,9-11,24-29,31H,7-8H2,1-4H3 |
InChI-Schlüssel |
VESRPTMNCMGDBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=CC(=C(C(=C1O)CC=C(C)C)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,12-Dimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one](/img/structure/B12110597.png)
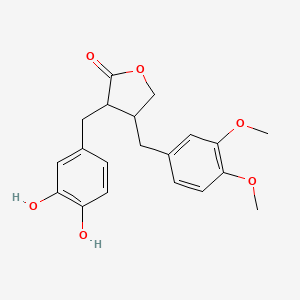
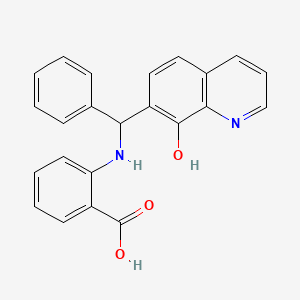
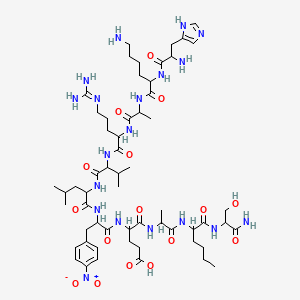
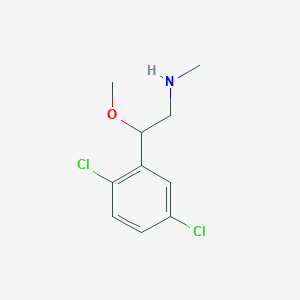
![4-[(Cyclopentylamino)sulfonyl]benzoyl chloride](/img/structure/B12110615.png)
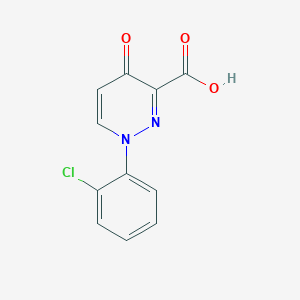
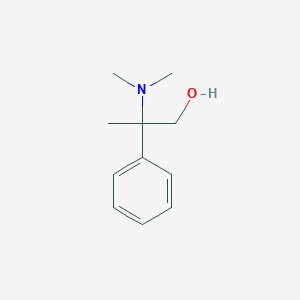
![(S)-(R)-1-((4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-(((benzyloxy)carbonyl)amino)propanoate](/img/structure/B12110662.png)
![(2R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B12110670.png)
![Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12110673.png)
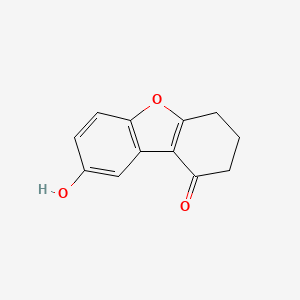

![2-[2-Formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic acid](/img/structure/B12110687.png)
